Pefloxacin-d5

Description

A synthetic broad-spectrum fluoroquinolone antibacterial agent active against most gram-negative and gram-positive bacteria.

Pefloxacin is a fluoroquinolone antibiotic with broad-spectrum antimicrobial activity. Pefloxacin inhibits the activity of microbial DNA gyrase and topoisomerase IV. This disrupts DNA replication and prevents cell division.

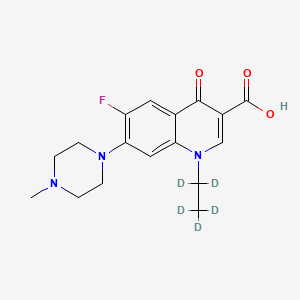

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)/i1D3,3D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFYDNQZQSQIAI-WNWXXORZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746834 | |

| Record name | 1-(~2~H_5_)Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-51-1 | |

| Record name | 1-(~2~H_5_)Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pefloxacin-d5: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Pefloxacin-d5, a deuterated analog of the fluoroquinolone antibiotic Pefloxacin. Stable isotope-labeled compounds like this compound are essential internal standards for quantitative analysis in pharmacokinetic and metabolic studies, ensuring accuracy and reliability in mass spectrometry-based assays.[1][2] This document details the synthetic pathway, experimental protocols for characterization, and summarizes key analytical data.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 3-chloro-4-fluoroaminobenzene. The overall yield for this process has been reported to be 36.0%.[3]

A key step in the synthesis is the introduction of the deuterated ethyl group using iodoethane-d5. The general synthetic route is outlined below.[3]

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

While a detailed, step-by-step protocol is not publicly available, the synthesis can be described in three main stages based on the literature[3]:

-

Cyclization: The process begins with the cyclization of 3-chloro-4-fluoroaminobenzene with diethyl ethoxymethylmalonate (EMME) to form the quinolone ring structure.

-

Deuterated Ethylation: The cyclized intermediate is then reacted with iodoethane-d5 to introduce the deuterated ethyl group at the N1 position of the quinolone ring.

-

Hydrolysis and Substitution: Finally, the resulting ethylated intermediate undergoes hydrolysis and substitution with methyl piperazine to yield this compound.[3]

Characterization of this compound

The characterization of synthesized this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3]

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): ESI-MS is employed to determine the molecular weight of this compound and to assess its isotopic purity. The mass spectrum of this compound is expected to show a molecular ion peak ([M+H]⁺) at m/z 339.4, which is 5 units higher than that of unlabeled Pefloxacin (m/z 334.4), confirming the incorporation of five deuterium atoms. The isotopic abundance can be calculated from the relative intensities of the isotopic peaks.

High-Performance Liquid Chromatography (HPLC)

-

Reversed-Phase HPLC: This method is used to determine the chemical purity of the synthesized this compound. While a specific method for this compound is not detailed, a typical HPLC method for Pefloxacin can be adapted.

-

Column: A C18 reversed-phase column (e.g., Shim-pack CLC-ODS) is commonly used.[4][5]

-

Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.025 M phosphoric acid) is a suitable mobile phase.[4][5] A common composition is acetonitrile: 0.025 M phosphoric acid solution (13:87 v/v), with the pH adjusted to 2.9.[4]

-

Flow Rate: A flow rate of 1.0 mL/min is typically used.[4][5]

-

Detection: UV detection at a wavelength of approximately 275 nm is appropriate for Pefloxacin and its deuterated analog.[4]

-

Data Summary

The following tables summarize the available quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Product Characteristics

| Parameter | Value | Reference |

| Overall Yield | 36.0% | [3] |

| Chemical Purity (by HPLC) | 99.3% | [3] |

| Isotopic Abundance | 99.6 atom% D | [3] |

| Molecular Formula | C₁₇H₁₅D₅FN₃O₃ | [1] |

| Molecular Weight | 338.39 g/mol | [1] |

Table 2: HPLC Method Parameters for Pefloxacin (Adaptable for this compound)

| Parameter | Condition | Reference |

| Column | Shim-pack CLC-ODS (C18) | [4] |

| Mobile Phase | Acetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9 | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection | UV at 275 nm | [4] |

| Retention Time (Pefloxacin) | ~5.1 min (under similar conditions) | [5] |

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ (Pefloxacin) | m/z 334.2 |

| Expected [M+H]⁺ (this compound) | m/z 339.4 |

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. doaj.org [doaj.org]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING HPLC METHOD FOR ANALYSIS OF PEFLOXACIN IN BULK DRUG AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]

Pefloxacin-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and practical application of Pefloxacin-d5 as an internal standard in quantitative analytical workflows, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Principle of Internal Standardization

In quantitative analysis, particularly in complex matrices such as plasma, urine, or tissue homogenates, variability can be introduced at multiple stages of the analytical process. These stages include sample preparation (extraction), chromatographic separation, and detection (ionization in the mass spectrometer). The purpose of an internal standard (IS) is to compensate for these potential variations, thereby improving the accuracy and precision of the analytical method.

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is distinguishable by the detector. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for LC-MS/MS applications.

Mechanism of Action as an Internal Standard:

This compound is the deuterium-labeled analog of Pefloxacin. The five deuterium atoms increase its mass by five atomic mass units, making it easily distinguishable from the unlabeled Pefloxacin by a mass spectrometer. However, its chemical and physical properties are nearly identical to those of Pefloxacin. This similarity ensures that this compound behaves in the same manner as Pefloxacin throughout the analytical process:

-

During Sample Preparation: Any loss of the analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard.

-

During Chromatography: this compound co-elutes with Pefloxacin, meaning they experience the same chromatographic conditions and potential for analyte loss on the column.

-

During Ionization: Both the analyte and the internal standard are subjected to the same ionization conditions in the mass spectrometer's source. Any suppression or enhancement of the ionization signal due to matrix effects will affect both compounds similarly.

By adding a known concentration of this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to more accurate and reliable results.

Experimental Protocol: Quantification of Pefloxacin in Human Plasma

The following is a representative experimental protocol for the quantification of Pefloxacin in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for the analysis of fluoroquinolones in biological matrices.

2.1. Materials and Reagents

-

Pefloxacin standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2.2. Preparation of Stock and Working Solutions

-

Pefloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Pefloxacin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Pefloxacin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in the same diluent.

2.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 2.4).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2.4. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.5. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Pefloxacin: To be determined empiricallythis compound: To be determined empirically |

| Ion Source Temp. | 500°C |

| Collision Gas | Argon |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize the expected quantitative performance data for a validated LC-MS/MS method for Pefloxacin using this compound as an internal standard.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Pefloxacin | 5 - 5000 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 5 | < 15 | < 15 | 85 - 115 |

| Low | 15 | < 15 | < 15 | 85 - 115 |

| Mid | 500 | < 15 | < 15 | 85 - 115 |

| High | 4000 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Pefloxacin | > 85 | 90 - 110 |

| This compound | > 85 | 90 - 110 |

Visualizations

The following diagrams illustrate key aspects of the workflow and principles described in this guide.

Caption: Experimental workflow for the quantification of Pefloxacin.

Caption: Principle of internal standard correction for analytical variability.

Pefloxacin-d5: A Technical Guide to its Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the applications of Pefloxacin-d5, a deuterated analog of the fluoroquinolone antibiotic Pefloxacin. Its primary utility lies in its role as an internal standard for the precise quantification of Pefloxacin in complex biological matrices, a critical aspect of pharmacokinetic studies and therapeutic drug monitoring. This guide details the analytical methodologies, experimental protocols, and key data associated with the use of this compound.

Core Applications of this compound

This compound serves as an invaluable tool in analytical chemistry and drug development due to its isotopic labeling. The deuterium atoms impart a higher mass to the molecule without significantly altering its chemical properties. This mass difference is the cornerstone of its application in mass spectrometry-based quantification methods.

The primary applications of this compound include:

-

Internal Standard in Bioanalytical Methods: this compound is the preferred internal standard for the quantification of Pefloxacin in biological samples such as plasma, serum, and urine.[1] Its similar extraction recovery and ionization efficiency to the unlabeled Pefloxacin compensate for variations during sample preparation and analysis, leading to highly accurate and precise results.

-

Pharmacokinetic Studies: Accurate determination of drug concentration over time is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound facilitates the reliable measurement of Pefloxacin concentrations in preclinical and clinical pharmacokinetic studies.[2]

-

Therapeutic Drug Monitoring (TDM): For antibiotics like Pefloxacin, maintaining an optimal therapeutic range is crucial for efficacy and to minimize toxicity. Analytical methods using this compound as an internal standard are essential for TDM, allowing for dose adjustments in individual patients.

-

Metabolic Research: While not its primary role, deuterated standards like this compound can be used in studies investigating the metabolic fate of Pefloxacin.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the analysis of Pefloxacin. While not all studies explicitly used this compound, the data is representative of the parameters achieved in validated analytical methods for Pefloxacin, which are directly applicable when using a deuterated internal standard.

Table 1: Pharmacokinetic Parameters of Pefloxacin in Humans

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | 6.2 - 12.4 hours | [1] |

| 11.00 ± 2.64 h (first IV dose) | [2] | |

| 13.93 ± 3.58 h (last IV dose) | [2] | |

| Total Body Clearance | 148.5 ± 47.6 ml/min (first IV dose) | [2] |

| 106.9 ± 39.2 ml/min (last IV dose) | [2] | |

| Renal Clearance | 7.47 ± 2.28 ml/min | [2] |

| Maximum Plasma Concentration (Cmax) | Varies with dose | |

| Time to Maximum Plasma Concentration (Tmax) | ~1 hour (oral administration) | [2] |

| Bioavailability | Complete | [2] |

| Accumulation Ratio | 1.37 ± 0.20 (repeated dosing) | [2] |

Table 2: Analytical Method Validation Parameters for Pefloxacin Quantification

| Parameter | Method | Range | LLOQ | Precision (RSD%) | Accuracy (%) | Internal Standard | Reference |

| Linearity (r²) | HPLC-UV | 0.05 - 10 mg/L | 0.05 mg/L | < 13% | < 13% | Gatifloxacin | [3][4] |

| Linearity (r²) | HPLC-Fluorescence | - | 50 ng/mL | Intra-day: 1.3-4.4%, Inter-day: 1.1-5.9% | - | Acebutolol | [5] |

| Linearity (r²) | HPLC | 1.0–100 μg/mL | - | - | - | - | [6] |

| Linearity (r²) | LC-MS/MS | 0.05–10 mg/L (Ciprofloxacin) | - | Within-day: 1.70-11.2%, Between-day: 0.290-5.30% | Within-day: 90.0-109%, Between-day: 93.4-108% | Deuterated Standards | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative bioanalytical method for the quantification of Pefloxacin in plasma using an internal standard.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from 3-chloro-4-fluoroaminobenzene. A key step involves the introduction of the deuterated ethyl group.

Protocol:

-

Cyclization: React 3-chloro-4-fluoroaminobenzene with diethyl ethoxymethylenemalonate (EMME) to form the quinolone ring structure.

-

Ethylation with Deuterated Reagent: React the intermediate from the previous step with iodoethane-d5 to introduce the deuterated ethyl group at the N-1 position of the quinolone ring.

-

Hydrolysis and Piperazine Addition: Hydrolyze the resulting ester and subsequently react with N-methylpiperazine to complete the this compound molecule.

-

Purification and Characterization: Purify the final product using appropriate chromatographic techniques. The structure and isotopic enrichment should be confirmed by NMR (¹H and ¹³C) and mass spectrometry. A chemical purity of >99% and an isotopic abundance of >99 atom% D are typically required for use as an internal standard.[8]

Quantification of Pefloxacin in Human Plasma by LC-MS/MS

This protocol describes a general procedure for the quantification of Pefloxacin in human plasma using a deuterated internal standard like this compound.

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (this compound) at a known concentration.[3][4]

-

Vortex the mixture for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[9]

-

Mobile Phase: A gradient elution using:

-

Flow Rate: 0.4 mL/min.[9]

-

Injection Volume: 1-10 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Pefloxacin and this compound. The exact m/z values will depend on the specific instrument and fragmentation pattern.

-

Data Analysis: Quantify Pefloxacin by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Signaling Pathways and Logical Relationships

While this compound itself does not directly interact with signaling pathways, its use is integral to studying the pharmacokinetics of Pefloxacin, which in turn influences its therapeutic effect on bacterial targets. The mechanism of action of fluoroquinolones like Pefloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

This technical guide highlights the critical role of this compound in the accurate and precise quantification of Pefloxacin. The provided data and protocols serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug development, enabling robust and reliable studies of this important antibiotic.

References

- 1. Pefloxacin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of pefloxacin after repeated intravenous and oral administration (400 mg bid) in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantification of levofloxacin, pefloxacin, ciprofloxacin and moxifloxacin in microvolumes of human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of pefloxacin and its main active metabolite in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING HPLC METHOD FOR ANALYSIS OF PEFLOXACIN IN BULK DRUG AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 7. Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

- 9. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Pefloxacin-d5: An In-Depth Technical Guide to Metabolic Stability and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic stability and biotransformation pathways of Pefloxacin-d5, a deuterated isotopologue of the fluoroquinolone antibiotic Pefloxacin. By leveraging established knowledge of Pefloxacin's metabolism and the principles of the kinetic isotope effect (KIE), this document offers insights into the anticipated metabolic profile of this compound. Detailed experimental protocols for conducting in vitro metabolic stability studies and elucidating metabolic pathways are provided to guide researchers in generating empirical data. This guide is intended to be an essential resource for scientists and professionals involved in the research and development of deuterated compounds.

Introduction

Pefloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its therapeutic action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][2] The metabolism of Pefloxacin primarily occurs in the liver, with the main pathways being N-demethylation to form norfloxacin and N-oxidation to yield pefloxacin N-oxide.[2][3][4] The cytochrome P450 enzyme CYP1A2 has been identified as a key contributor to the N-demethylation of Pefloxacin.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug discovery to enhance the metabolic stability of compounds.[5][6] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[7] Consequently, deuterated drugs may exhibit a longer half-life, reduced metabolic clearance, and potentially an altered metabolite profile compared to their non-deuterated counterparts.[7][8]

Predicted Metabolic Stability of this compound

The primary metabolic pathways of Pefloxacin involve enzymatic reactions at the N-methyl group of the piperazine ring. The deuteration in this compound is anticipated to be at this metabolically active site. Therefore, a significant KIE is expected to influence its metabolic stability.

Table 1: Comparison of In Vitro Metabolic Stability Parameters for Pefloxacin and Predicted Parameters for this compound in Human Liver Microsomes

| Parameter | Pefloxacin (Reported) | This compound (Predicted) | Rationale for Prediction |

| Half-Life (t1/2) | ~11 hours (in vivo)[3][9] | Longer than Pefloxacin | The C-D bond at the N-methyl group is stronger than the C-H bond, leading to a slower rate of N-demethylation by CYP1A2 due to the kinetic isotope effect. This will likely result in a longer metabolic half-life. |

| Intrinsic Clearance (CLint) | Moderate | Lower than Pefloxacin | A reduced rate of metabolism due to the KIE will result in a lower intrinsic clearance value. |

Note: The values for Pefloxacin are based on in vivo human pharmacokinetic studies. In vitro values can vary depending on the experimental system. The predictions for this compound are qualitative and based on the established principles of the kinetic isotope effect. Experimental verification is required.

Metabolic Pathways

The established metabolic pathways for Pefloxacin are N-demethylation and N-oxidation. It is predicted that this compound will follow the same primary pathways, but the relative contribution of each pathway may be altered due to the KIE.

N-Demethylation Pathway

The N-demethylation of Pefloxacin to its active metabolite, norfloxacin, is a major metabolic route. In this compound, the deuterium atoms are located on the N-methyl group, the site of this metabolic transformation. The cleavage of the C-D bond is the rate-limiting step in this reaction, and therefore, this pathway is expected to be significantly slowed down.

N-Oxidation Pathway

The formation of Pefloxacin N-oxide is another key metabolic pathway. Since this transformation does not involve the cleavage of the C-D bonds in the deuterated methyl group, the KIE is not expected to have a direct and significant impact on the rate of this reaction.

Potential for Metabolic Shunting

With the N-demethylation pathway being inhibited by the KIE, it is plausible that a greater proportion of this compound will be metabolized through the N-oxidation pathway, a phenomenon known as metabolic shunting.

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

To empirically determine the metabolic stability and pathways of this compound, the following detailed experimental protocols are recommended.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay determines the rate of disappearance of this compound when incubated with human liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

-

This compound

-

Pefloxacin (for comparison)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

96-well plates

-

Incubator shaker set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of this compound and Pefloxacin in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the NADPH regenerating system in phosphate buffer.

-

Thaw the human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the diluted microsome suspension at 37°C for 5-10 minutes.

-

Add the test compound (this compound or Pefloxacin) to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume should be consistent across all wells.

-

Incubate the plate at 37°C with constant shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing the internal standard to the respective wells.

-

The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

-

-

Sample Processing and Analysis:

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).

-

Caption: Experimental workflow for in vitro metabolic stability assay.

Metabolite Identification and Pathway Elucidation

This protocol aims to identify the metabolites of this compound and compare the metabolite profile to that of Pefloxacin.

Materials:

-

Same as for the metabolic stability assay, with the addition of reference standards for predicted metabolites (e.g., Norfloxacin, Pefloxacin N-oxide) if available.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Incubation:

-

Perform a larger-scale incubation following the protocol for metabolic stability, but with a longer incubation time (e.g., 1-2 hours) to allow for sufficient metabolite formation.

-

Include control incubations without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.

-

-

Sample Preparation:

-

Quench the reaction with cold acetonitrile.

-

Centrifuge to remove precipitated proteins.

-

Concentrate the supernatant if necessary.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution mass spectrometer to obtain accurate mass measurements of the parent compound and any potential metabolites.

-

Use data-dependent scanning (e.g., MS/MS or MSE) to acquire fragmentation data for structural elucidation.

-

-

Data Analysis:

-

Process the data using metabolite identification software.

-

Look for predicted mass shifts corresponding to expected metabolic transformations (e.g., demethylation, oxidation).

-

Compare the retention times and fragmentation patterns of potential metabolites with those of reference standards, if available.

-

Compare the metabolite profiles of this compound and Pefloxacin to assess any differences in the relative abundance of metabolites, which could indicate metabolic shunting.

-

Conclusion

While direct experimental data on the metabolic stability of this compound is currently limited, a strong scientific basis exists to predict enhanced stability compared to its non-deuterated analogue. The kinetic isotope effect is expected to significantly reduce the rate of N-demethylation, potentially leading to a longer half-life, lower clearance, and a shift in metabolic pathways towards N-oxidation. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically determine these parameters. Such studies are crucial for understanding the pharmacokinetic profile of this compound and will be instrumental in its further development as a potential therapeutic agent. This technical guide serves as a foundational resource to facilitate and standardize the investigation of this compound metabolism.

References

- 1. Absorption, distribution, metabolic fate, and elimination of pefloxacin mesylate in mice, rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dls.com [dls.com]

- 3. Pharmacokinetics of pefloxacin after repeated intravenous and oral administration (400 mg bid) in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of pefloxacin and enoxacin with the human cytochrome P450 enzyme CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and uptake of pefloxacin, ciprofloxacin, and ofloxacin in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple-dose pharmacokinetics of pefloxacin in patients with hepatocellular deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single-dose pefloxacin pharmacokinetics and metabolism in patients undergoing continuous ambulatory peritoneal dialysis (CAPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pefloxacin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Pefloxacin-d5: An In-depth Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Pefloxacin-d5, a deuterated isotopologue of the fluoroquinolone antibiotic Pefloxacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the identification, characterization, and quantification of this compound. This compound is commonly used as an internal standard in pharmacokinetic and metabolic studies of Pefloxacin.

Introduction to Pefloxacin and its Deuterated Analog

Pefloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. It exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] this compound, with five deuterium atoms incorporated into the ethyl group at the N-1 position, is a stable isotope-labeled version of Pefloxacin. Its increased molecular weight allows for its use as an internal standard in mass spectrometry-based quantitative analyses, providing higher accuracy and precision.

Spectroscopic Data for Identification

The following sections detail the key spectroscopic data for the identification and characterization of this compound. Due to the limited availability of published spectra for this compound, this guide also includes data for unlabeled Pefloxacin for comparative purposes. A scientific paper has confirmed the characterization of this compound by 1H NMR, 13C NMR, HPLC, and MS, reporting a chemical purity of 99.3% and an isotopic abundance of 99.6 atom% D.[3]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound.

Table 1: Mass Spectrometry Data for Pefloxacin and this compound

| Property | Pefloxacin | This compound |

| Molecular Formula | C₁₇H₂₀FN₃O₃ | C₁₇H₁₅D₅FN₃O₃ |

| Molecular Weight | 333.36 g/mol | 338.39 g/mol |

| Precursor Ion ([M+H]⁺) | m/z 334.2 | m/z 339.2 (Expected) |

| Key Fragment Ions (m/z) | 316.2, 70.1 | Expected to show similar fragmentation with a +5 Da shift for fragments containing the ethyl group. |

Note: Fragmentation data for unlabeled Pefloxacin is derived from a Direct Analysis in Real Time (DART) tandem mass spectrometry method.[4]

The mass spectrum of this compound is expected to show a protonated molecule ([M+H]⁺) at m/z 339.2, which is 5 mass units higher than that of unlabeled Pefloxacin, corresponding to the five deuterium atoms. The fragmentation pattern is anticipated to be similar to that of Pefloxacin, with fragments containing the deuterated ethyl group exhibiting a corresponding mass shift. Common fragmentation pathways for fluoroquinolones involve the loss of water, carbon dioxide, and cleavage of the piperazine ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Pefloxacin ¹H NMR (ppm) | This compound ¹H NMR (ppm) | Pefloxacin ¹³C NMR (ppm) | This compound ¹³C NMR (ppm) |

| Ethyl-CH₃ | ~1.4 (t) | ~1.4 (s, residual protons) | ~15 | ~14 (multiplet due to C-D coupling) |

| Ethyl-CH₂ | ~4.4 (q) | Absent | ~48 | Absent |

| Piperazine-CH₃ | ~2.3 (s) | ~2.3 (s) | ~46 | ~46 |

| Piperazine-CH₂ | ~2.5 (m), ~3.3 (m) | ~2.5 (m), ~3.3 (m) | ~50, ~55 | ~50, ~55 |

| Aromatic-H | ~7.0-8.5 (m) | ~7.0-8.5 (m) | ~105-180 | ~105-180 |

| Quinolone-C=O | - | - | ~177 | ~177 |

| Carboxyl-COOH | ~15.0 (br s) | ~15.0 (br s) | ~167 | ~167 |

Note: The chemical shifts for unlabeled Pefloxacin are approximate and based on general data for fluoroquinolones and published spectra of related compounds. The data for this compound are predicted based on the expected effects of deuteration. The most significant difference in the ¹H NMR spectrum of this compound compared to Pefloxacin will be the absence of the quartet corresponding to the ethyl-CH₂ protons and the change in the multiplicity of the ethyl-CH₃ signal. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be observed as multiplets due to C-D coupling and will have a slight upfield shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of Pefloxacin. The absorption maxima are dependent on the solvent and pH.

Table 3: UV-Vis Absorption Data for Pefloxacin

| Solvent/Condition | λmax (nm) |

| Simulated Tear Fluid (pH 7.4) | 277 |

| Complex with Fe(III) (pH 2.5) | 360[6] |

The UV spectrum of this compound is expected to be identical to that of unlabeled Pefloxacin as deuteration does not significantly affect the electronic transitions.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the Pefloxacin molecule.

Table 4: Characteristic IR Absorption Bands for Pefloxacin

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3400-2400 (broad) |

| C-H stretch (aromatic, aliphatic) | 3100-2850 |

| C=O stretch (ketone) | ~1725 |

| C=O stretch (carboxylic acid) | ~1620 |

| C=C stretch (aromatic) | ~1600-1450 |

| C-N stretch | ~1350-1000 |

| C-F stretch | ~1250-1000 |

The IR spectrum of this compound will be very similar to that of unlabeled Pefloxacin. Minor shifts may be observed in the vibrational frequencies of the C-D bonds in the ethyl group compared to the C-H bonds.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized for the specific instrumentation and analytical requirements.

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Dissolve this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan for identification and product ion scan for fragmentation analysis. For quantification, use Selected Reaction Monitoring (SRM) with transitions specific to this compound.

-

Collision Energy: Optimize to obtain characteristic fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). The choice of solvent can affect the chemical shifts.[7]

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Referencing: Use the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

-

Relaxation Delay: 2-10 seconds.

-

Referencing: Use the solvent peak.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or buffer). Prepare a series of dilutions to the desired concentration range (e.g., 1-20 µg/mL).

-

Spectrophotometer: Use a calibrated UV-Vis spectrophotometer.

-

Measurement: Scan the absorbance from 200 to 400 nm to determine the λmax. For quantitative analysis, measure the absorbance at the predetermined λmax.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

Visualization of Pefloxacin's Mechanism of Action

Pefloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This disruption of DNA synthesis and replication ultimately leads to bacterial cell death. The following diagram illustrates this inhibitory pathway.

Caption: Mechanism of action of this compound.

Experimental Workflow for Identification

The following diagram outlines a logical workflow for the comprehensive spectroscopic identification of this compound in a research or quality control setting.

Caption: Workflow for this compound identification.

Conclusion

This technical guide provides a summary of the key spectroscopic properties of this compound essential for its identification and characterization. While specific, publicly available spectra for this compound are scarce, the information provided for the unlabeled compound, coupled with the predicted effects of deuteration, offers a solid foundation for analytical work. The experimental protocols and workflows presented herein should serve as a practical starting point for researchers and scientists working with this important internal standard. For definitive identification, it is recommended to obtain a certified reference standard of this compound with a comprehensive Certificate of Analysis.

References

- 1. Pefloxacin | C17H20FN3O3 | CID 51081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. doaj.org [doaj.org]

- 4. researchgate.net [researchgate.net]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ckgas.com [ckgas.com]

An In-Depth Technical Guide to the Isotopic Labeling of Pefloxacin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pefloxacin-d5, a deuterated isotopologue of the synthetic fluoroquinolone antibiotic, Pefloxacin. Its primary application is as an internal standard in bioanalytical method development and validation, particularly for pharmacokinetic, therapeutic drug monitoring, and metabolic studies. The inclusion of five deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification of Pefloxacin in complex biological matrices using mass spectrometry.

Core Concepts of Isotopic Labeling and Application

Isotopically labeled compounds, such as this compound, are indispensable tools in modern drug development and analytical chemistry. The key principle behind their use as internal standards is their near-identical physicochemical properties to the unlabeled analyte. This compound and Pefloxacin co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer source. This allows for the correction of variability that may occur during sample preparation, injection, and ionization, leading to more robust and reliable quantitative results.[1]

Synthesis and Characterization of this compound

The synthesis of this compound involves the introduction of a deuterated ethyl group at the N-1 position of the quinolone core. A common synthetic route starts with 3-chloro-4-fluoroaniline, which undergoes a series of reactions to construct the quinolone ring system, followed by the crucial alkylation step with a deuterated reagent and subsequent addition of the N-methylpiperazine moiety.

Experimental Protocol: Synthesis of this compound

A representative synthesis of this compound is achieved through a multi-step process.[2] The following is a generalized protocol based on established synthetic strategies for fluoroquinolones:

-

Step 1: Cyclization. 3-chloro-4-fluoroaminobenzene is reacted with diethyl ethoxymethylenemalonate (EMME) in a cyclization reaction to form the quinolone core.

-

Step 2: Deuterated Ethylation. The resulting intermediate is then alkylated using iodoethane-d5 (C2D5I) to introduce the deuterated ethyl group at the N-1 position of the quinolone ring, yielding ethylated this compound.[2]

-

Step 3: Hydrolysis and Amination. The ester is subsequently hydrolyzed, and 1-methylpiperazine is introduced at the C-7 position to yield the final product, this compound.[2]

The final product is then purified, typically by recrystallization, to achieve high chemical and isotopic purity.

Characterization Data

The synthesized this compound is rigorously characterized to confirm its identity, purity, and isotopic enrichment.

| Parameter | Typical Value/Method | Reference |

| Chemical Purity | ≥ 99.3% (determined by HPLC) | [2] |

| Isotopic Purity | ≥ 99.6 atom % D | [2] |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | [2] |

| Molecular Formula | C₁₇H₁₅D₅FN₃O₃ | |

| Molecular Weight | 338.39 g/mol | |

| CAS Number | 1228182-51-1 |

Application in Bioanalysis: Quantification of Pefloxacin

This compound is predominantly used as an internal standard for the quantification of Pefloxacin in biological samples, such as plasma and serum, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Pefloxacin in Human Plasma

The following protocol outlines a typical LC-MS/MS method for the determination of Pefloxacin in human plasma using this compound as an internal standard.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in methanol).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube, and if necessary, dilute with the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[3]

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.[3][4]

-

Flow Rate: A flow rate of 0.3-0.4 mL/min is often employed.[3][4]

-

Column Temperature: Maintained at around 45°C.[3]

-

Injection Volume: 5 µL.[3]

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions: The specific precursor to product ion transitions for both Pefloxacin and this compound are monitored.

-

Quantitative Data for LC-MS/MS Analysis

| Parameter | Pefloxacin | This compound (Internal Standard) |

| Precursor Ion (Q1) m/z | 334.2 | 339.2 |

| Product Ion (Q3) m/z | 316.2, 290.1, 247.1 (example transitions) | 321.2, 290.1, 247.1 (example transitions) |

| Collision Energy (CE) | Optimized for each transition | Optimized for each transition |

| Linearity Range | Typically in the ng/mL to µg/mL range in plasma | - |

| Accuracy & Precision | Intra- and inter-day precision <15%, accuracy within 85-115% | - |

Note: The specific m/z transitions and collision energies should be optimized for the instrument in use.

Mass Spectrometry Fragmentation

The fragmentation patterns of Pefloxacin and its deuterated analog are crucial for developing a selective MRM method. The primary fragmentation pathways involve losses from the piperazine ring and the quinolone core.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Common Fragment Ions (m/z) | Probable Neutral Loss |

| Pefloxacin | 334.2 | 316.2 | H₂O (water) |

| 290.1 | C₂H₄O (ethylene oxide) or C₂H₅N (ethylamine) from the piperazine ring | ||

| 247.1 | C₄H₈N₂ (N-methylpiperazine) | ||

| This compound | 339.2 | 321.2 | H₂O (water) |

| 290.1 | C₂D₅N (deuteroethylamine) from the piperazine ring, though fragmentation can lead to common non-deuterated fragments | ||

| 247.1 | C₄H₃D₅N₂ (deuterated N-methylpiperazine) or other deuterated fragments |

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Pefloxacin in a biological matrix using this compound as an internal standard.

Caption: Bioanalytical workflow for Pefloxacin quantification.

Logical Relationship of Internal Standard Function

The core principle of using a stable isotope-labeled internal standard is to ensure that any analytical variability affects both the analyte and the internal standard to the same extent, thus maintaining a constant ratio of their signals for a given concentration.

Caption: Principle of internal standard correction.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. doaj.org [doaj.org]

- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Pefloxacin-d5: A Technical Guide to Chemical Purity and Isotopic Enrichment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical purity and isotopic enrichment of Pefloxacin-d5, a deuterated analog of the fluoroquinolone antibiotic Pefloxacin. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, or as a tool in mechanistic investigations.

Quantitative Data Summary

The chemical purity and isotopic enrichment of this compound are critical parameters that ensure the accuracy and reliability of experimental results. The following tables summarize the available quantitative data from various commercial suppliers and literature sources.

Table 1: Chemical Purity of this compound

| Source Type | Reported Purity (%) | Analytical Method(s) |

| Commercial Supplier A | 98 | Not Specified |

| Commercial Supplier B | ≥98.0 | Not Specified |

| Commercial Supplier C | 98.33 | Not Specified |

| Research Article[1] | 99.3 | HPLC, 1H NMR, 13C NMR, MS |

| Certificate of Analysis D | >99.00 | HPLC, HNMR |

| Certificate of Analysis E | >90 | Chromatographic Purity |

Table 2: Isotopic Enrichment of this compound

| Source Type | Reported Isotopic Enrichment | Analytical Method(s) |

| Research Article[1] | 99.6 atom% D | 1H NMR, 13C NMR, MS |

Experimental Protocols

Accurate determination of chemical purity and isotopic enrichment requires robust analytical methodologies. The following sections detail generalized yet comprehensive experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the primary techniques employed for the characterization of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from validated procedures for the analysis of Pefloxacin and is suitable for determining the chemical purity of this compound.[2][3][4][5][6]

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M phosphoric acid), with the pH adjusted to the acidic range (e.g., pH 2.9 with potassium hydroxide). A typical composition is 13:87 (v/v) acetonitrile:buffer.[2][3][5]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[2][3][5]

-

Detection: UV detection is performed at a wavelength of 277 nm.[4]

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase. For analysis of dosage forms, tablets are ground, dissolved in the mobile phase, and filtered through a 0.45 µm filter.[2][3]

-

Internal Standard: Acetaminophen can be used as an internal standard to improve quantitative accuracy.[2][3][5]

-

Analysis: The sample is injected into the HPLC system, and the peak area of this compound is measured. The chemical purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from a reference standard.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

This protocol provides a general procedure for determining the isotopic enrichment of deuterated compounds like this compound using high-resolution mass spectrometry (HRMS).[4][7]

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole-Orbitrap or time-of-flight (TOF) instrument, coupled to a liquid chromatography system (LC-MS) is ideal.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through an LC system to separate it from any potential interferences.

-

Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of the unlabeled (d0) and deuterated (d5) Pefloxacin.

-

Data Analysis:

-

The theoretical isotopic distribution for Pefloxacin with natural abundance is calculated.

-

The theoretical isotopic distributions for this compound at various levels of deuterium enrichment are calculated.

-

The experimentally measured isotopic distribution of the this compound sample is obtained from the mass spectrum.

-

The measured distribution is compared to the calculated theoretical distributions to determine the percentage of each isotopologue (d0, d1, d2, d3, d4, d5).

-

The isotopic enrichment is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

-

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) provides a powerful method for determining isotopic enrichment without the need for an identical, non-labeled standard.[2][8]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation: A known amount of the this compound sample and a certified internal standard (with a known concentration and purity) are accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d6).

-

¹H NMR for Isotopic Purity:

-

Acquire a quantitative ¹H NMR spectrum.

-

The degree of deuteration can be estimated by comparing the integral of a proton signal in a non-deuterated position to the integral of a residual proton signal at a deuterated position. For this compound, the ethyl group is deuterated. The integral of the residual protons on the ethyl group can be compared to the integrals of aromatic or piperazine protons.

-

-

²H NMR for Isotopic Abundance:

-

Acquire a quantitative ²H (Deuterium) NMR spectrum.[3]

-

The presence and integration of signals in the ²H spectrum directly confirm the positions and relative abundance of deuterium atoms in the molecule.[3]

-

By comparing the integral of the deuterium signals to the integral of a known reference signal (either from an internal standard or a non-deuterated part of the molecule in a ¹H spectrum), the absolute isotopic enrichment can be determined.[2]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound.

Caption: Workflow for the analytical characterization of this compound.

Caption: Simplified mechanism of action of Pefloxacin.[1][9][10][11][12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Pefloxacin - Wikipedia [en.wikipedia.org]

- 10. toku-e.com [toku-e.com]

- 11. Pefloxacin | C17H20FN3O3 | CID 51081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

A Comparative Analysis of the Antibacterial Spectrum: Pefloxacin versus Pefloxacin-d5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the antibacterial spectrum of the fluoroquinolone antibiotic, Pefloxacin. A comparative evaluation with its deuterated analogue, Pefloxacin-d5, is addressed, clarifying the distinct roles of these two compounds in pharmaceutical research and development. While extensive data is presented on the in vitro activity of Pefloxacin against a broad range of Gram-positive and Gram-negative bacteria, this guide establishes that this compound serves primarily as a stable isotope-labeled internal standard for analytical and pharmacokinetic studies, with no publicly available data on its antibacterial spectrum. This document details the mechanism of action of Pefloxacin, provides standardized experimental protocols for determining antibacterial susceptibility, and presents quantitative data in a clear, comparative format to support research and drug development endeavors.

Introduction: Pefloxacin and the Role of Deuteration

Pefloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic effective against a wide variety of bacterial pathogens.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[1]

This compound is a deuterated version of Pefloxacin, meaning that five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. In drug development and clinical pharmacology, deuteration is a critical tool. Stable isotope-labeled compounds like this compound are indispensable as internal standards in bioanalytical methods, such as mass spectrometry and liquid chromatography. Their use allows for the precise and accurate quantification of the parent drug (Pefloxacin) in biological matrices. It is crucial to note that this compound is synthesized for these analytical purposes, and there is a lack of published scientific literature evaluating its antibacterial activity. Therefore, a direct comparison of the antibacterial spectra of Pefloxacin and this compound is not feasible based on current knowledge. The focus of this guide is, consequently, on the well-documented antibacterial spectrum of Pefloxacin.

Antibacterial Spectrum of Pefloxacin

Pefloxacin exhibits potent bactericidal activity against a wide array of clinically relevant bacteria. Its spectrum covers many Gram-negative and Gram-positive organisms. The in vitro efficacy of an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical indicators of an antibiotic's potency against a bacterial population.

In Vitro Activity against Gram-Negative Bacteria

Pefloxacin is highly active against the family Enterobacteriaceae and other significant Gram-negative pathogens.[2]

| Bacterial Species | No. of Strains | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Escherichia coli | 50 | - | 0.25 | - |

| Klebsiella pneumoniae | - | - | 1.0 | - |

| Enterobacter cloacae | - | - | 0.25 | - |

| Serratia marcescens | - | - | 2.0 | - |

| Proteus mirabilis | - | - | 0.25 | - |

| Indole-positive Proteus spp. | - | - | 0.25 | - |

| Salmonella spp. | - | - | 0.25 | - |

| Shigella spp. | - | - | 0.25 | - |

| Pseudomonas aeruginosa | 52 | - | 2.5 - 8.0 | 0.25 - 4.0 |

| Haemophilus influenzae | - | - | ≤0.5 | 0.008 - 0.06 |

| Neisseria gonorrhoeae | 15 | - | - | 0.016 - 0.12 |

| Acinetobacter spp. | - | - | - | 0.03 - 2.0 |

| Aeromonas spp. | - | - | - | 0.008 - 0.03 |

Data compiled from multiple sources.[2][3][4][5][6]

In Vitro Activity against Gram-Positive Bacteria

Pefloxacin also demonstrates good activity against various Gram-positive cocci, including strains resistant to other classes of antibiotics.[3][5]

| Bacterial Species | No. of Strains | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Staphylococcus aureus | 100 | 0.4 | 0.4 - 1.0 | 0.12 - 1.0 |

| Coagulase-negative staphylococci | 56 | - | 4.0 | - |

| Streptococcus pneumoniae | 37 | - | 4.0 | 4.0 - 32.0 |

| Streptococcus faecalis (Enterococcus) | 37 | - | 3.1 - 4.0 | 4.0 - 32.0 |

| Other Streptococci | - | - | - | 4.0 - 32.0 |

Data compiled from multiple sources.[2][3][4][5][7]

Mechanism of Action of Pefloxacin

The bactericidal effect of Pefloxacin is a result of its interference with bacterial DNA synthesis.[1] It targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target.[1] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Pefloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target.[1] This enzyme is vital for the decatenation (separation) of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, Pefloxacin prevents the segregation of newly replicated chromosomes, thereby halting cell division.

The dual inhibition of these enzymes ultimately leads to the cessation of DNA replication and transcription, triggering a cascade of events that result in rapid bacterial cell death.

Mechanism of action of Pefloxacin in bacteria.

Experimental Protocols for Antibacterial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized in vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent. The broth microdilution method is a widely accepted and standardized protocol for this purpose, with detailed guidelines provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Antimicrobial agent stock solution (e.g., Pefloxacin)

-

Sterile diluents

-

Incubator (35°C ± 2°C)

-

Plate reader or manual reading aid

Procedure:

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of the microtiter plate. This creates a gradient of decreasing antibiotic concentrations across the wells. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending several colonies from a fresh agar plate into a saline solution. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: The prepared microtiter plates are inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: After incubation, the plates are examined for bacterial growth. The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).

Experimental workflow for MIC determination.

Conclusion

Pefloxacin remains a potent fluoroquinolone with a broad spectrum of activity against clinically important Gram-positive and Gram-negative bacteria. This guide has provided a detailed overview of its in vitro efficacy, mechanism of action, and the standardized methodologies used for its evaluation. In contrast, this compound is a crucial tool for bioanalytical and pharmacokinetic research, serving as a stable isotope-labeled internal standard. There is no evidence to suggest it is used for its antibacterial properties, and thus, no comparative antibacterial spectrum data is available. For researchers and drug development professionals, it is essential to distinguish between the therapeutic agent, Pefloxacin, and its deuterated analogue used for analytical purposes. The data and protocols presented herein serve as a valuable resource for the continued investigation and application of Pefloxacin in the fight against bacterial infections.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The comparative in-vitro activity of pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro activity of pefloxacin compared to other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vitro activity of pefloxacin compared with six other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of pefloxacin and thirteen other antimicrobial agents in vitro against isolates from hospital and genitourinary infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro activity of pefloxacin compared to enoxacin, norfloxacin, gentamicin and new beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of pefloxacin compared to that of quinolones and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Pefloxacin-d5 and DNA Gyrase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory action of pefloxacin on bacterial DNA gyrase. It addresses the role of its deuterated analog, Pefloxacin-d5, clarifies the mechanism of action of fluoroquinolones, and presents relevant quantitative data and experimental methodologies.

Introduction: The Role of this compound

Initial investigations into the direct inhibitory effects of this compound on DNA gyrase have revealed a crucial distinction in its primary application. The scientific literature and supplier information predominantly identify this compound as a deuterium-labeled analog of Pefloxacin. Its primary utility is as an internal standard for analytical and pharmacokinetic studies.[1][2][3] The stable isotope labeling allows for precise quantification of Pefloxacin in biological matrices through mass spectrometry and liquid chromatography.[1] Therefore, direct studies on the DNA gyrase inhibition of this compound are not available as its role is analytical rather than therapeutic or mechanistic in this context. This guide will focus on the well-documented DNA gyrase inhibition by the parent compound, Pefloxacin.

Mechanism of Action: Pefloxacin and DNA Gyrase

Pefloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5] In Gram-negative bacteria, DNA gyrase is the primary target.[4]

The bactericidal action of pefloxacin stems from its ability to interrupt the DNA replication process.[5] DNA gyrase facilitates DNA replication by introducing negative supercoils into the DNA, which relieves torsional stress.[4] Pefloxacin binds to the complex formed between DNA gyrase and DNA. This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands.[4] This leads to an accumulation of double-stranded DNA breaks, which are lethal to the bacterial cell.[4]

Figure 1: Pefloxacin's inhibitory pathway on DNA gyrase.

Quantitative Data: DNA Gyrase Inhibition by Pefloxacin

Quantitative data on the inhibition of DNA gyrase by pefloxacin is limited in publicly accessible peer-reviewed literature. However, some sources provide indicative values. One study on Klebsiella aerogenes demonstrated that pefloxacin inhibits the supercoiling activity of DNA gyrase, though a specific IC50 was not determined.[6] Another source indicates an IC50 value for the inhibition of DNA relaxation catalyzed by topoisomerase I.[2]

| Compound | Enzyme Target | Test Organism | Parameter | Value |

| Pefloxacin | Topoisomerase I | Escherichia coli | IC50 | 45 µg/mL[2] |

Note: This IC50 value is for Topoisomerase I, not DNA gyrase, and is provided for context. Further specific experimental validation is recommended.

Experimental Protocols: DNA Gyrase Supercoiling Assay

A standard method to evaluate the inhibitory effect of compounds like pefloxacin on DNA gyrase is the DNA supercoiling assay. This assay measures the conversion of relaxed circular plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of an inhibitor.

Objective:

To determine the concentration at which an inhibitor (e.g., Pefloxacin) reduces the DNA supercoiling activity of DNA gyrase by 50% (IC50).

Materials:

-

Purified DNA gyrase (containing GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

-

Test compound (Pefloxacin) dissolved in an appropriate solvent (e.g., DMSO).

-

Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol.

-

Agarose

-

TAE or TBE buffer

-